molecular formula C23H27Cl2N3O3 B194377 Aripiprazole N1-Oxide CAS No. 573691-09-5

Aripiprazole N1-Oxide

Cat. No.: B194377
CAS No.: 573691-09-5
M. Wt: 464.4 g/mol
InChI Key: ZNYNDJDSFMRJPS-UHFFFAOYSA-N
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Description

Aripiprazole N-oxide is a derivative of the antipsychotic drug aripiprazole It is an important metabolite and intermediate in the synthesis of aripiprazole-related compounds Aripiprazole is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder

Mechanism of Action

Target of Action

Aripiprazole N1-Oxide, also known as Aripiprazole N-Oxide, is a metabolite of the atypical antipsychotic drug Aripiprazole . The primary targets of Aripiprazole are dopamine D2 receptors (D2R) and serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood and behavior, and their dysregulation is associated with psychiatric disorders such as schizophrenia .

Mode of Action

Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors and as an antagonist at 5-HT2A receptors . As a partial agonist, Aripiprazole can both activate these receptors and block them, depending on the presence of other neurotransmitters . This unique mechanism, termed ‘functional selectivity’, allows Aripiprazole to modulate neurotransmitter activity in a context-dependent manner .

Biochemical Pathways

Aripiprazole affects multiple cellular pathways and impacts several neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . Aripiprazole also influences the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

This compound is formed from Aripiprazole by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can influence the metabolism and hence the bioavailability of Aripiprazole .

Result of Action

The molecular and cellular effects of Aripiprazole’s action are complex and multifaceted. It has been suggested that Aripiprazole may have effects on cell-protective mechanisms and neurite growth . Functionally, Aripiprazole is an inverse agonist at 5-HT2B receptors and displays partial agonist actions at 5-HT2A, 5-HT2C, D3, and D4 receptors .

Action Environment

Environmental factors, including genetic variations, can influence the action, efficacy, and stability of Aripiprazole . For instance, polymorphisms in genes encoding metabolizing enzymes (CYP2D6, CYP3A4, and CYP3A5) and the drug transporter ABCB1 can affect the therapeutic effect of Aripiprazole .

Biochemical Analysis

Biochemical Properties

Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that this compound activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .

Temporal Effects in Laboratory Settings

It has been observed that this compound rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a common dose of 3 mg/kg of this compound had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .

Metabolic Pathways

This compound is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole N-oxide typically involves the oxidation of aripiprazole. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: Industrial production of Aripiprazole N-oxide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Aripiprazole N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of di-N-oxide derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent aripiprazole.

    Substitution: N-oxide can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate, and aqueous medium.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Scientific Research Applications

Aripiprazole N-oxide has several applications in scientific research:

Comparison with Similar Compounds

    Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.

    Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.

    Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.

Properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYNDJDSFMRJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437791
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573691-09-5
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole related compound F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARIPIPRAZOLE N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing Aripiprazole N-Oxide?

A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.

Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?

A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.

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